2,2'-Diamino-4,4'-stilbenedicarboxylic acid

Catalog No.
S968190
CAS No.
1275552-69-6
M.F
C16H14N2O4
M. Wt
298.29 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2,2'-Diamino-4,4'-stilbenedicarboxylic acid

CAS Number

1275552-69-6

Product Name

2,2'-Diamino-4,4'-stilbenedicarboxylic acid

IUPAC Name

3-amino-4-[(E)-2-(2-amino-4-carboxyphenyl)ethenyl]benzoic acid

Molecular Formula

C16H14N2O4

Molecular Weight

298.29 g/mol

InChI

InChI=1S/C16H14N2O4/c17-13-7-11(15(19)20)5-3-9(13)1-2-10-4-6-12(16(21)22)8-14(10)18/h1-8H,17-18H2,(H,19,20)(H,21,22)/b2-1+

InChI Key

QEDSDXRFNGAJKN-OWOJBTEDSA-N

SMILES

C1=CC(=C(C=C1C(=O)O)N)C=CC2=C(C=C(C=C2)C(=O)O)N

Canonical SMILES

C1=CC(=C(C=C1C(=O)O)N)C=CC2=C(C=C(C=C2)C(=O)O)N

Isomeric SMILES

C1=CC(=C(C=C1C(=O)O)N)/C=C/C2=C(C=C(C=C2)C(=O)O)N

2,2'-Diamino-4,4'-stilbenedicarboxylic acid is an organic compound characterized by its two amino groups and two carboxylic acid groups attached to a stilbene backbone. Its chemical formula is C₁₆H₁₄N₂O₄, and it has a CAS number of 1275552-69-6. This compound is recognized for its role as an amine-functionalized dicarboxylic acid, which allows it to serve as an effective organic linker in various chemical syntheses and materials science applications .

DADS does not have a known biological function. Its primary application lies in its ability to act as a molecular building block due to its linker functionality [].

Metal-Organic Framework (MOF) Synthesis

One of the most promising applications of 2,2'-DADS lies in its role as an organic linker for constructing Metal-Organic Frameworks (MOFs). MOFs are porous crystalline materials with a high degree of tunability. 2,2'-DADS, with its amine and carboxylic acid functional groups, can bind strongly to metal ions, helping to create the MOF structure [].

Research suggests that MOFs constructed with 2,2'-DADS show potential for applications like:

  • Hydrogen Storage: The design of MOFs with specific pore sizes and functionalities allows for the efficient storage of hydrogen gas, a clean energy carrier [].
  • CO2 Capture and Reduction: MOFs based on 2,2'-DADS can potentially capture carbon dioxide from the atmosphere and convert it into useful fuels or chemicals [].

The reactivity of 2,2'-Diamino-4,4'-stilbenedicarboxylic acid primarily stems from its functional groups. The amino groups can participate in nucleophilic substitution reactions, while the carboxylic acid groups can undergo esterification or amidation reactions. These properties enable the compound to form various derivatives and complexes, particularly in the synthesis of metal-organic frameworks (MOFs) and other coordination compounds .

The synthesis of 2,2'-Diamino-4,4'-stilbenedicarboxylic acid can be achieved through several methods:

  • Condensation Reactions: Typically involves the reaction of appropriate amines with dicarboxylic acids under controlled conditions.
  • Reduction Processes: Starting from nitro or other functionalized stilbene derivatives that can be reduced to yield the desired amine functionalities.
  • Multi-step Synthesis: Utilizing various organic transformations to construct the stilbene framework followed by functionalization with amino and carboxylic acid groups .

The compound finds applications across various fields:

  • Material Science: Used as a linker in the synthesis of metal-organic frameworks (MOFs) due to its ability to coordinate with metal centers.
  • Organic Synthesis: Serves as a building block for synthesizing more complex organic molecules.
  • Biomedical

Interaction studies involving 2,2'-Diamino-4,4'-stilbenedicarboxylic acid often focus on its ability to form complexes with transition metals. These studies are crucial for understanding how this compound can be utilized in catalysis and material design. Additionally, investigations into its interactions with biological macromolecules are ongoing to assess its viability as a therapeutic agent or drug delivery vehicle .

Several compounds share structural similarities with 2,2'-Diamino-4,4'-stilbenedicarboxylic acid. Here are notable examples:

Compound NameStructure FeaturesUnique Aspects
Dinitro-4,4'-stilbenedicarboxylic acidContains nitro groups instead of amino groupsUsed primarily in dye chemistry
4-Amino-3-nitrobenzoic acidContains one amino group and one nitro groupCommonly used in pharmaceuticals
4,4'-DiaminostilbeneSimilar backbone but lacks carboxylic acidsImportant in dye production

The uniqueness of 2,2'-Diamino-4,4'-stilbenedicarboxylic acid lies in its dual functionality as both an amine and dicarboxylic acid, allowing it to serve diverse roles in synthesis and applications that require specific chemical interactions .

XLogP3

1.9

GHS Hazard Statements

H317 (100%): May cause an allergic skin reaction [Warning Sensitization, Skin]

Pictograms

Irritant

Irritant

Wikipedia

3-amino-4-[(E)-2-(2-amino-4-carboxyphenyl)ethenyl]benzoic acid

Dates

Modify: 2023-08-16

Explore Compound Types